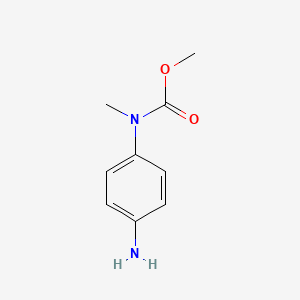

methyl N-(4-aminophenyl)-N-methylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-(4-aminophenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGGELKXEUSJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl N-(4-aminophenyl)-N-methylcarbamate from p-Phenylenediamine

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of methyl N-(4-aminophenyl)-N-methylcarbamate, a valuable intermediate in pharmaceutical and chemical research. The synthesis commences from the readily available precursor, p-phenylenediamine. The core challenge in this process lies in achieving selective functionalization of the diamine structure. This document outlines a robust, two-step synthetic strategy designed to overcome this challenge: first, a selective mono-carbamoylation to yield methyl (4-aminophenyl)carbamate, followed by a targeted N-methylation of the carbamate nitrogen. Each phase of the synthesis is detailed with in-depth mechanistic insights, step-by-step experimental protocols, and rigorous characterization methods to ensure reproducibility and high purity of the final product. Safety protocols for handling the hazardous materials involved are also explicitly detailed, providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction

Chemical Identity and Significance

The Synthetic Challenge: Selectivity

The primary challenge in synthesizing this compound from p-phenylenediamine (a symmetrical molecule) is achieving selective, stepwise functionalization. The two primary amino groups in p-phenylenediamine exhibit similar reactivity. A direct, one-pot reaction with both a carbamoylating agent and a methylating agent would result in a complex and difficult-to-separate mixture of unreacted starting material, mono- and di-substituted products, and various methylated isomers. Therefore, a strategic, two-step approach is mandated to ensure a high yield of the desired product.

Proposed Two-Step Synthetic Strategy

Our strategy isolates the two key transformations—carbamoylation and N-methylation—into discrete, controllable steps.

-

Step 1: Selective Mono-Carbamoylation. p-Phenylenediamine is first reacted with methyl chloroformate under controlled conditions to favor the formation of the mono-substituted intermediate, methyl (4-aminophenyl)carbamate.

-

Step 2: Targeted N-Methylation. The intermediate is then subjected to N-methylation on the carbamate nitrogen to yield the final product, this compound.

This sequential approach allows for purification of the intermediate, ensuring that the second step begins with a high-purity substrate, thereby simplifying the final purification and maximizing the overall yield.

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of Methyl (4-aminophenyl)carbamate (Intermediate I)

Mechanistic Considerations

The reaction between an amine and an acyl chloride (in this case, methyl chloroformate) is a nucleophilic acyl substitution. To favor mono-substitution on p-phenylenediamine, the stoichiometry of the reagents is critical. By using a slight excess of p-phenylenediamine relative to methyl chloroformate, we can statistically favor the reaction of a single chloroformate molecule per diamine molecule. The choice of solvent and temperature also plays a crucial role. A solvent in which the disubstituted product has low solubility can cause it to precipitate, effectively removing it from the reaction and further favoring the mono-substituted product. A weak base is typically added to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.

Detailed Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents).

-

Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. This is crucial to control the exothermic reaction and minimize the formation of the di-substituted byproduct.

-

Reagent Addition: Dissolve methyl chloroformate (1.0 equivalent) in the same solvent and add it to the dropping funnel. Add the methyl chloroformate solution dropwise to the stirred p-phenylenediamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure methyl (4-aminophenyl)carbamate.

Quantitative Data Summary (Part 1)

| Parameter | Value/Condition | Rationale |

| Stoichiometry | p-Phenylenediamine (1.2 eq), Methyl Chloroformate (1.0 eq) | Excess diamine statistically favors mono-substitution. |

| Temperature | 0-5°C during addition | Controls exothermic reaction, reduces side products. |

| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants, relatively non-reactive. |

| Base | Triethylamine (1.1 eq) | Scavenges HCl byproduct without competing as a nucleophile. |

| Typical Yield | 60-75% | Dependent on precise control of conditions and purification. |

| Purity (Post-Purification) | >98% | Achievable via recrystallization or chromatography. |

Part 2: N-Methylation to Yield this compound

Mechanistic Considerations

The N-methylation of a carbamate requires the deprotonation of the carbamate nitrogen to form a nucleophilic anion, which then attacks a methylating agent. The acidity of the N-H proton on the carbamate is significantly higher than that of the primary aromatic amine due to the electron-withdrawing effect of the adjacent carbonyl group. This difference in acidity is the cornerstone of selectivity in this step. A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), can selectively deprotonate the carbamate nitrogen without significantly affecting the primary amine. The resulting anion then undergoes an SN2 reaction with a methylating agent like dimethyl sulfate or methyl iodide. Modern, milder methods using reagents like N,N-dimethylformamide dimethylacetal have also been developed for selective methylation[2].

Detailed Experimental Protocol

-

Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the purified methyl (4-aminophenyl)carbamate (1.0 equivalent) from Part 1 in a dry aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, handled with extreme care). Stir the suspension at room temperature for 30 minutes.

-

Methylating Agent Addition: Add the methylating agent, such as dimethyl sulfate (1.1 equivalents), dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench any excess hydride (if used) by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction & Work-up: Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Quantitative Data Summary (Part 2)

| Parameter | Value/Condition | Rationale |

| Base | Potassium Carbonate (K2CO3) | Sufficiently strong to deprotonate the carbamate N-H selectively; safer than NaH. |

| Methylating Agent | Dimethyl Sulfate | Potent and effective methylating agent. |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent, facilitates SN2 reaction. |

| Temperature | 40-60°C | Provides sufficient energy to overcome activation barrier without degrading product. |

| Typical Yield | 70-85% | High yields are achievable with pure starting material. |

| Purity (Post-Purification) | >99% | Achievable via column chromatography. |

Comprehensive Characterization of Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the ~6.7-7.2 ppm range), the primary amine protons (a broad singlet, ~3.6-4.0 ppm), the N-methyl protons (a singlet, ~3.2 ppm), and the O-methyl protons (a singlet, ~3.7 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons, and the two distinct methyl carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands will include N-H stretching from the primary amine (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1720 cm⁻¹), and C-N stretching.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C9H12N2O2), which is calculated to be 180.0899 g/mol .

Safety and Handling

This synthesis involves several hazardous materials requiring strict adherence to safety protocols.

-

p-Phenylenediamine: Toxic if swallowed, inhaled, or in contact with skin[3]. It is also a potent skin sensitizer and may cause an allergic skin reaction[4]. Handle in a well-ventilated fume hood with gloves and eye protection.

-

Methyl Chloroformate: Highly flammable, toxic, and corrosive[5]. Reacts with water. It causes severe skin burns and eye damage. All handling must be done in a fume hood with appropriate PPE, including acid-resistant gloves.

-

Dimethyl Sulfate: Extremely hazardous. It is a potent alkylating agent and is classified as a suspected human carcinogen. It is highly toxic by all routes of exposure. Use only in a chemical fume hood with heavy-duty gloves, a lab coat, and chemical splash goggles. Have an ammonia solution available to neutralize spills and decontaminate equipment.

-

Sodium Hydride (if used): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire experimental process.

Caption: Step-by-step experimental workflow for the two-part synthesis.

Conclusion

The synthesis of this compound from p-phenylenediamine is effectively achieved through a strategic, two-step process involving selective mono-carbamoylation followed by targeted N-methylation. This guide provides a robust and reproducible methodology, grounded in clear mechanistic principles, that allows for the efficient production of the target compound in high purity. By carefully controlling reaction conditions and adhering to the outlined safety protocols, researchers can confidently execute this synthesis. The detailed characterization plan ensures the final product meets the rigorous standards required for advanced research and development applications.

References

-

Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(9), 3209–3214. [Link]

-

Reddy, T., et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. [Link]

-

Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters. [Link]

-

Reddy, T., et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. PubMed. [Link]

-

Barton, D. H. R., et al. (1981). N-Methylation of carbamate derivatives of α-amino acids. Journal of the Chemical Society, Chemical Communications. [Link]

-

ResearchGate. (n.d.). Scheme 1. Original route for the preparation of (4-aminophenyl)carbamic acid methyl ester. ResearchGate. [Link]

-

Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. [Link]

-

Loba Chemie. (2015). p-PHENYLENEDIAMINE Extra Pure MSDS. Loba Chemie. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-phenylenediamine. Chemos. [Link]

-

Munday, R., et al. (1988). Muscle necrosis by N-methylated p-phenylenediamines in rats: structure-activity relationships and correlation with free-radical production in vitro. PubMed. [Link]

-

Tenti, G., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. [Link]

- Google Patents. (2012). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

-

Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Restek. [Link]

- Google Patents. (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

-

Semantic Scholar. (2009). Effects of Phenyl- and Methyl-Substituents on p-Phenylenediamine, an Electrochemical and Spectral Study. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). p-Phenylenediamine. Wikipedia. [Link]

-

PubMed. (2025). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. PubMed. [Link]

-

PubMed. (2005). Optimized selective N-methylation of peptides on solid support. PubMed. [Link]

- Google Patents. (1975). US3897498A - Production of m- and p-phenylenediamine.

-

PubMed. (2004). Determination of n-methylcarbamates in foods. PubMed. [Link]

-

Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

-

ResearchGate. (2025). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. ResearchGate. [Link]

-

PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). PubChemLite. [Link]

-

Royal Society of Chemistry. (2018). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Publishing. [Link]

-

Taylor & Francis. (n.d.). m-Phenylenediamine – Knowledge and References. Taylor & Francis. [Link]

-

Chemistry Stack Exchange. (2019). Theoretical p-Phenylenediamine synthesis. Chemistry Stack Exchange. [Link]

-

PrepChem. (n.d.). Preparation of p-phenylenediamine. PrepChem.com. [Link]

-

PubMed Central. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl N-(4-aminophenyl)-N-methylcarbamate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of methyl N-(4-aminophenyl)-N-methylcarbamate. As a member of the N-aryl-N-methylcarbamate class of compounds, it is anticipated to exhibit biological activity, primarily as a cholinesterase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical identity, predicted and analogous physicochemical properties, spectral characteristics, and stability profile. Furthermore, this guide outlines established methodologies for the synthesis and analysis of this compound and related carbamates, providing a foundational understanding for future research and development.

Chemical Identity and Molecular Structure

This compound is an organic compound characterized by a carbamate functional group wherein the nitrogen atom is substituted with both a methyl group and a 4-aminophenyl group.

Molecular Formula: C₉H₁₂N₂O₂[1]

SMILES: CN(C1=CC=C(C=C1)N)C(=O)OC[1]

InChI: InChI=1S/C9H12N2O2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3[1]

InChIKey: ZKGGELKXEUSJSA-UHFFFAOYSA-N[1]

The structure of this compound, featuring a central carbamate linkage, a methyl group, and a p-substituted aminophenyl ring, is crucial in determining its chemical reactivity, physical properties, and biological activity. The presence of the aromatic amine and the carbamate ester functionality are key determinants of its chemical behavior.

Physicochemical Properties

| Property | Predicted/Analog Value | Source/Analog Compound |

| Molecular Weight | 180.21 g/mol | Calculated |

| Monoisotopic Mass | 180.08987 Da | [1] |

| XlogP | 1.0 | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Water Solubility | Data not available | - |

| pKa (amino group) | Estimated ~4-5 | Based on p-phenylenediamine |

Expertise & Experience Insight: The predicted XlogP value of 1.0 suggests that this compound has moderate lipophilicity. This property is critical for its potential as a biologically active molecule, as it influences its ability to cross cell membranes and interact with biological targets. The basicity of the primary amino group is a key factor in its solubility in aqueous media and its potential to form salts.

Spectral Analysis

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the N-methyl protons, the O-methyl protons, and the protons of the primary amino group. The aromatic protons would likely appear as a set of doublets in the aromatic region (δ 6.5-7.5 ppm). The N-methyl and O-methyl protons would each give a singlet, likely in the range of δ 3.0-4.0 ppm. The amino group protons would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the carbamate (δ ~155 ppm), the aromatic carbons, and the methyl carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the carbamate group (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations. Aromatic C-H stretching and bending vibrations would also be present.

3.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the carbamate bond, leading to characteristic fragment ions.

Synthesis of N-Aryl-N-Methylcarbamates

A general and robust method for the synthesis of N-aryl-N-methylcarbamates involves the reaction of an N-methylated aniline with a chloroformate derivative.

Workflow for the Synthesis of this compound:

Caption: A potential two-step synthesis of the target compound.

Experimental Protocol: Synthesis of a Representative N-Aryl-N-Methylcarbamate

This protocol describes a general method for the synthesis of N-aryl-N-methylcarbamates that can be adapted for the target compound, assuming the availability of the N-methylated aniline precursor.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the N-methylated aniline derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution and cool the mixture in an ice bath.

-

Addition of Chloroformate: Slowly add methyl chloroformate (1.05 equivalents) dropwise to the cooled solution while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-N-methylcarbamate.

Analytical Methodologies

The analysis of N-methylcarbamates is well-established, with High-Performance Liquid Chromatography (HPLC) being the most common technique.

Workflow for HPLC Analysis of N-Methylcarbamates:

Caption: General workflow for N-methylcarbamate analysis.

Experimental Protocol: HPLC with Post-Column Derivatization and Fluorescence Detection (Adapted from EPA Method 531.1)[2]

This method is a standard for the analysis of N-methylcarbamate pesticides and can be adapted for the quantification of this compound.

-

Sample Preparation: Extract the analyte from the matrix using a suitable solvent (e.g., acetonitrile). The "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for carbamates in various matrices.[3]

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 0.5-1.5 mL/min.

-

Injection Volume: 10-100 µL.

-

-

Post-Column Derivatization:

-

Hydrolysis: The column effluent is mixed with a sodium hydroxide solution at an elevated temperature to hydrolyze the carbamate to methylamine.

-

Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[4]

-

-

Detection:

-

Detector: Fluorescence detector.

-

Excitation Wavelength: ~340 nm.

-

Emission Wavelength: ~450 nm.

-

-

Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Stability and Degradation

The stability of this compound is influenced by several factors, including pH, temperature, and light.

6.1. Hydrolytic Stability

Carbamates are susceptible to hydrolysis, particularly under basic conditions. The hydrolysis of N-aryl-N-methylcarbamates proceeds via the cleavage of the ester linkage to yield the corresponding N-methylaniline derivative, methanol, and carbon dioxide. The rate of hydrolysis is significantly slower in acidic and neutral conditions.

6.2. Thermal Stability

N-aryl-N-methylcarbamates can undergo thermal decomposition at elevated temperatures. The primary decomposition pathway often involves the elimination of the alcohol and carbon dioxide to form an isocyanate intermediate. For this compound, this would likely lead to the formation of 4-amino-N-methylaniline and other degradation products.

6.3. Photochemical Stability

Aromatic carbamates can undergo photodegradation upon exposure to UV light. The degradation pathways can be complex and may involve photo-Fries rearrangement, cleavage of the carbamate bond, and oxidation of the aromatic ring. The presence of the amino group on the phenyl ring may influence the photochemical reactivity of the molecule.

Biological Activity: Cholinesterase Inhibition

N-methylcarbamates are a well-known class of cholinesterase inhibitors.[5] They act by carbamylating the serine hydroxyl group in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a temporary inactivation of the enzyme. This inhibition results in an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors.

Mechanism of Cholinesterase Inhibition by Carbamates:

Caption: The reversible inhibition of cholinesterase by carbamates.

While specific IC₅₀ values for this compound are not available, it is reasonable to predict that it will exhibit inhibitory activity against both AChE and BChE. The potency of inhibition would be influenced by the fit of the molecule within the active site of the enzyme. Structure-activity relationship (SAR) studies on other carbamates have shown that the nature of the aromatic substituent significantly impacts the inhibitory potency.

Conclusion

This compound is a compound with predicted physicochemical properties that suggest moderate lipophilicity and potential for biological activity as a cholinesterase inhibitor. While specific experimental data for this molecule are limited, this guide provides a comprehensive framework for its synthesis, analysis, and expected chemical behavior based on established knowledge of the N-aryl-N-methylcarbamate class. The outlined protocols and theoretical considerations offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this and related compounds. Future experimental work is necessary to validate the predicted properties and to fully characterize the biological activity profile of this compound.

References

-

PubChem. Phenyl Methylcarbamate. National Center for Biotechnology Information. [Link]

-

Cheng, H. M., & Casida, J. E. (1973). Metabolites and photoproducts of 2-(2-butyl)phenyl N-methylcarbamate and N-benzenesulfenyl-N-methylcarbamate. Journal of Agricultural and Food Chemistry, 21(6), 1037–1047. [Link]

- Supporting Information for [Article Title]. Royal Society of Chemistry.

-

Addison, J. B., Silk, P. J., & Unger, I. (1974). The photochemical reactions of carbamates II. The solution photochemistry of matacil (4-dimethyl-amino-m-tolyl-N-methyl carbamate) and Landrin (3,4,5-trimethylphenyl-N-methyl carbamate). Bulletin of Environmental Contamination and Toxicology, 11(3), 250–255. [Link]

- Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. [Journal Name].

-

ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

- [Journal of the Indian Chemical Society]. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. [Journal Volume/Issue], [Page Numbers].

-

PubChem. Methyl p-aminophenylcarbamate. National Center for Biotechnology Information. [Link]

-

Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

-

Shodex. (n.d.). Analysis Method of N-Methylcarbamates. [Link]

-

Borkovcová, I., et al. (2004). Determination of n-methylcarbamates in foods. Central European Journal of Public Health, 12(4), 220–223. [Link]

-

Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. [Link]

- Supporting Information for [Article Title]. Royal Society of Chemistry.

-

Khan, I., et al. (2022). Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega, 7(40), 35848–35861. [Link]

-

PubChemLite. Methyl n-[(4-aminophenyl)methyl]carbamate. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. Methyl phenylcarbamate. National Center for Biotechnology Information. [Link]

-

Krátký, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 193. [Link]

-

ResearchGate. (2025). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. [Link]

-

Padilla, S., et al. (2007). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Neurotoxicology and Teratology, 29(1), 90–96. [Link]

-

Verheijen, J. C., et al. (2009). Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. Bioorganic & Medicinal Chemistry Letters, 19(12), 3243–3246. [Link]

-

Jacquemard, C., et al. (2020). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 25(11), 2586. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Carbamic acid, N-(4-aminophenyl)-, methyl ester - Substance Details. [Link]

-

Northwestern University. (2014). ChemComm. [Link]

-

SpectraBase. (n.d.). Methylcarbamate - Optional[1H NMR] - Chemical Shifts. [Link]

- Supporting Information for [Article Title]. Royal Society of Chemistry.

-

Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1135–1195. [Link]

-

NIST. (n.d.). Carbamic acid, methyl ester. [Link]

-

PubChem. methyl N-methyl-N-phenylcarbamate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl methylcarbamate. National Center for Biotechnology Information. [Link]

-

Standau, T., et al. (2019). Investigation of the Thermal and Hydrolytic Degradation of Polylactide during Autoclave Foaming. Polymers, 11(11), 1845. [Link]

-

Pop, F., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3894. [Link]

-

SpectraBase. (n.d.). Ammonium carbamate - Optional[FTIR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Methyl N-(4-aminophenyl)-N-methylcarbamate

This guide provides a comprehensive technical overview of the anticipated mechanism of action for methyl N-(4-aminophenyl)-N-methylcarbamate. Directed at researchers, scientists, and drug development professionals, this document synthesizes established principles of N-methylcarbamate biochemistry with a structured approach for the empirical validation of this specific compound. While extensive data on this compound is not publicly available, its structural features strongly suggest a primary mechanism centered on the inhibition of acetylcholinesterase.

Part 1: Core Mechanistic Principles

The Cholinergic System: The Primary Target

The fundamental mechanism of action for N-methylcarbamates is the disruption of cholinergic neurotransmission.[1][2][3] This is achieved through the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. The inactivation of AChE leads to an accumulation of ACh, resulting in the hyperstimulation of muscarinic and nicotinic receptors.[1][3] This overstimulation manifests in a range of physiological effects, from muscle fasciculations and glandular secretions to, in severe cases, paralysis and respiratory failure.[1][3]

Reversible Inhibition of Acetylcholinesterase

N-methylcarbamates, including likely this compound, act as "pseudo-irreversible" or reversible inhibitors of AChE.[1][2][3] The process involves the carbamylation of a serine residue within the active site of the enzyme.[2] While analogous to the action of organophosphates, the carbamylated enzyme is significantly less stable than its phosphorylated counterpart.[1][3] This allows for spontaneous hydrolysis and regeneration of the active enzyme, leading to a shorter duration of toxic effects compared to organophosphates.[1][3]

Caption: Proposed mechanism of AChE inhibition by this compound.

Part 2: Pharmacokinetics and Metabolism

Absorption, Distribution, and Excretion

Carbamates are generally absorbed via inhalation, ingestion, and dermal contact.[3] Due to their lipophilic nature, they can penetrate the central nervous system.[3] The metabolic fate of N-methylcarbamates primarily involves enzymatic hydrolysis by the liver, with degradation products excreted by the kidneys and liver.[3] For this compound, it is anticipated that the primary metabolic pathway would involve hydrolysis of the carbamate ester linkage, yielding methylcarbamic acid (which is unstable and decomposes to methylamine and carbon dioxide) and 4-amino-N-methylaniline.[4]

Caption: Anticipated metabolic pathway for this compound.

Potential for Secondary Mechanisms and Toxicity

While AChE inhibition is the primary mechanism, other toxicological endpoints should be considered. N-nitroso derivatives of N-methylcarbamates have been shown to possess genotoxic potential.[5] Additionally, some carbamates, such as methomyl, have been investigated for their potential to disrupt hepatic metabolism and act as endocrine-disrupting chemicals.[6] Therefore, a comprehensive toxicological profile of this compound should include assays for genotoxicity and endocrine disruption.

Part 3: Experimental Validation

To empirically determine the mechanism of action of this compound, a tiered experimental approach is recommended.

In Vitro Characterization

Objective: To determine the inhibitory potential and kinetics of the compound against acetylcholinesterase and butyrylcholinesterase (BChE).

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Purified human recombinant AChE or BChE.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, enzyme solution, and varying concentrations of the test compound.

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to cholinesterase activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Table 1: Hypothetical Cholinesterase Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | AChE | To be determined |

| This compound | BChE | To be determined |

| Rivastigmine (Reference) | AChE | ~0.5 |

| Rivastigmine (Reference) | BChE | ~2.0 |

In Vivo Assessment

Objective: To evaluate the in vivo effects on cholinesterase activity and associated neurobehavioral outcomes.

Experimental Protocol: Rodent Motor Activity and Cholinesterase Inhibition Study

-

Animal Model:

-

Male Long-Evans rats are a suitable model.[7]

-

-

Dosing and Administration:

-

Administer this compound orally at various dose levels.

-

Include a vehicle control group.

-

-

Neurobehavioral Assessment:

-

At a predetermined time post-dosing (e.g., 15-35 minutes), assess motor activity (horizontal and vertical movements) in an automated activity chamber.[7]

-

-

Biochemical Analysis:

-

Immediately following the behavioral assessment, collect blood and brain tissue samples.

-

Measure cholinesterase activity in red blood cells (RBCs) and brain homogenates using the Ellman's method described above.

-

-

Data Analysis:

-

Correlate dose levels with changes in motor activity and cholinesterase inhibition in both brain and RBCs.[7]

-

Caption: Workflow for in vivo evaluation of this compound.

Part 4: Concluding Remarks

The available evidence on the N-methylcarbamate class of compounds provides a strong theoretical framework for the mechanism of action of this compound, centering on the reversible inhibition of acetylcholinesterase. However, empirical validation is paramount. The experimental protocols outlined in this guide offer a robust starting point for characterizing its specific inhibitory potency, metabolic fate, and in vivo effects. A thorough investigation will not only confirm the primary mechanism but also uncover any potential secondary activities or toxicities, which is essential for any future development efforts.

References

-

St-Amant, K. & Eddleston, M. (2023). Carbamate Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

-

Reigart, J. R. & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency. Available from: [Link]

-

Lin, J. K., et al. (1994). Genetic Toxicity of N-methylcarbamate Insecticides and Their N-nitroso Derivatives. Mutation Research/Genetic Toxicology, 320(3), 227-236. Available from: [Link]

-

Fisher, C. D., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Metabolites, 13(8), 901. Available from: [Link]

-

Moser, V. C. (2000). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicological Sciences, 57(2), 324-332. Available from: [Link]

-

Verheijen, J. C., et al. (2009). Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. Bioorganic & Medicinal Chemistry Letters, 19(12), 3243-3246. Available from: [Link]

-

Kunes, J., et al. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 23(11), 2947. Available from: [Link]

-

Darvesh, S., et al. (2005). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Chemical Research in Toxicology, 18(2), 247-253. Available from: [Link]

-

Bajgar, J. & Patocka, J. (1976). Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. Acta Biologica et Medica Germanica, 35(3-4), 479-484. Available from: [Link]

-

PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). PubChemLite. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C9H12N2O2). PubChemLite. Available from: [Link]

-

Wikipedia. (n.d.). Methyl carbamate. Wikipedia. Available from: [Link]

-

PubChem. (n.d.). Methyl p-aminophenylcarbamate. PubChem. Available from: [Link]

-

Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. Available from: [Link]

-

Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. Available from: [Link]

-

Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(12), 21956-21975. Available from: [Link]

-

PubChem. (n.d.). ethyl N-(4-aminophenyl)-N-methylcarbamate. PubChem. Available from: [Link]

-

Arora, P. K., & Sharma, A. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 690299. Available from: [Link]

-

Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. Available from: [Link]

-

AERU. (n.d.). 3-aminophenyl N methylcarbamate. University of Hertfordshire. Available from: [Link]

Sources

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epa.gov [epa.gov]

- 4. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to Methyl N-(4-aminophenyl)-N-methylcarbamate for the Research Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for methyl N-(4-aminophenyl)-N-methylcarbamate. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural characteristics is paramount. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related analogs to predict its signature features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This predictive approach offers a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and its Spectroscopic Implications

The structure of this compound combines several key functional groups that will dictate its spectroscopic fingerprint: a para-substituted benzene ring, a primary aromatic amine (-NH₂), a tertiary carbamate nitrogen, a methyl carbamate group (-N(CH₃)C(=O)OCH₃), and an N-methyl group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The proton NMR spectrum is anticipated to be relatively simple and highly informative. The chemical shifts are influenced by the electron-donating nature of the amino group and the electronic environment of the carbamate functionality.

Expected Chemical Shifts (in CDCl₃, referenced to TMS):

-

Aromatic Protons (AA'BB' system): The protons on the benzene ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted pattern. The electron-donating amino group will shield the ortho and meta protons.

-

H-2/H-6 (ortho to -NH₂): Approximately δ 6.6-6.8 ppm. These protons are ortho to a strong donating group and will be shifted upfield.

-

H-3/H-5 (meta to -NH₂): Approximately δ 7.0-7.2 ppm. These protons are further from the strongly donating amino group and will appear slightly more downfield.

-

-

N-CH₃ Proton: A singlet integrating to three protons, expected around δ 3.2-3.4 ppm. The chemical shift is influenced by the adjacent nitrogen and the carbonyl group.

-

O-CH₃ Proton: A sharp singlet integrating to three protons, anticipated around δ 3.7-3.8 ppm. This methyl group is attached to the carbamate oxygen.

-

NH₂ Protons: A broad singlet, typically integrating to two protons, in the range of δ 3.5-4.5 ppm. The exact chemical shift and broadness can be highly dependent on the solvent and concentration due to hydrogen bonding.

Rationale Behind the Predictions:

The predicted shifts for the aromatic protons are based on data from similar p-substituted aniline derivatives. For instance, in tert-butyl (4-aminophenyl)carbamate, the aromatic protons appear at δ 7.13 and 6.64 ppm. The N-CH₃ and O-CH₃ shifts are estimated from N-methylated carbamates and anilines.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule.

Expected Chemical Shifts (in CDCl₃, referenced to TMS):

-

Carbonyl Carbon (C=O): δ 155-157 ppm. This is a characteristic chemical shift for a carbamate carbonyl carbon.

-

Aromatic Carbons:

-

C-4 (ipso to -NH₂): δ 142-144 ppm. The amino group strongly deshields this carbon.

-

C-1 (ipso to -N(CH₃)C(=O)OCH₃): δ 130-132 ppm.

-

C-3/C-5: δ 120-122 ppm.

-

C-2/C-6: δ 115-117 ppm. The electron-donating effect of the amino group shields these carbons.

-

-

O-CH₃ Carbon: δ 52-54 ppm.

-

N-CH₃ Carbon: δ 38-40 ppm.

Rationale and Causality:

The chemical shifts of the aromatic carbons are predicted based on the principles of substituent effects in benzene rings. The strong electron-donating amino group causes significant upfield shifts for the ortho (C-2/C-6) and para (relative to the carbamate, which is C-4) carbons. The chemical shifts for the methyl and carbonyl carbons are consistent with values reported for a wide range of methyl carbamates. For example, the carbonyl carbon in similar carbamates typically appears in the 153-157 ppm range.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak (CDCl₃ at δ 77.16 ppm).

Predicted Infrared (IR) Spectrum

The IR spectrum will clearly show the presence of the N-H, C=O, and C-N bonds.

Expected Absorption Bands (cm⁻¹):

-

N-H Stretching (Amine): Two distinct bands in the region of 3450-3300 cm⁻¹. The asymmetric stretch will appear at a higher wavenumber (around 3420 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 3340 cm⁻¹).[1][2]

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=O Stretching (Carbamate): A strong, sharp absorption band in the range of 1700-1720 cm⁻¹. The position is influenced by the nitrogen atom and the overall electronic structure.[3]

-

N-H Bending (Amine): A band of medium intensity around 1620-1640 cm⁻¹.[1]

-

C-N Stretching (Aromatic Amine and Carbamate): Aromatic C-N stretching is expected in the 1335-1250 cm⁻¹ region.[1][4] The carbamate C-N stretch will also contribute in this region.

-

C-O Stretching (Carbamate): A strong band is expected around 1250-1200 cm⁻¹.

Self-Validating System in IR:

The presence of two distinct N-H stretching bands confirms a primary amine. The strong carbonyl absorption at ~1710 cm⁻¹ is indicative of the carbamate. The combination of these key signals provides a high degree of confidence in the structural assignment.

Experimental Protocol for ATR-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to fragmentation of the molecular ion.

Expected m/z Values:

-

Molecular Ion (M⁺): m/z 180. The molecular weight of C₉H₁₂N₂O₂ is 180.20 g/mol . A peak at m/z 180 would correspond to the parent ion.

-

Key Fragmentation Pathways:

-

Loss of methoxy radical (•OCH₃): [M - 31]⁺ → m/z 149.

-

Loss of the carbomethoxy group (•COOCH₃): [M - 59]⁺ → m/z 121.

-

Cleavage of the N-C(O) bond: This can lead to a fragment at m/z 121, corresponding to the [H₂N-C₆H₄-N(CH₃)]⁺ ion.

-

McLafferty-type rearrangement is not expected as there are no gamma-hydrogens relative to the carbonyl group.

-

Rationale for Fragmentation:

The fragmentation of carbamates is well-documented.[5] Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom are common fragmentation pathways. The stability of the resulting fragments will dictate the observed peak intensities.

Experimental Protocol for GC-MS (with EI):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Detection (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value |

| ¹H NMR | Aromatic H-2/H-6 | δ 6.6-6.8 ppm (d) |

| Aromatic H-3/H-5 | δ 7.0-7.2 ppm (d) | |

| N-CH₃ | δ 3.2-3.4 ppm (s) | |

| O-CH₃ | δ 3.7-3.8 ppm (s) | |

| NH₂ | δ 3.5-4.5 ppm (br s) | |

| ¹³C NMR | C=O | δ 155-157 ppm |

| Aromatic C-4 | δ 142-144 ppm | |

| Aromatic C-1 | δ 130-132 ppm | |

| Aromatic C-3/C-5 | δ 120-122 ppm | |

| Aromatic C-2/C-6 | δ 115-117 ppm | |

| O-CH₃ | δ 52-54 ppm | |

| N-CH₃ | δ 38-40 ppm | |

| IR | N-H Stretch | ~3420, ~3340 cm⁻¹ |

| C=O Stretch | 1700-1720 cm⁻¹ | |

| N-H Bend | 1620-1640 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 180 |

| Fragment [M - OCH₃]⁺ | m/z 149 | |

| Fragment [M - COOCH₃]⁺ | m/z 121 |

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Workflow

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl N-(4-aminophenyl)-N-methylcarbamate in Different Solvents

Introduction

Methyl N-(4-aminophenyl)-N-methylcarbamate is a carbamate derivative with potential applications in pharmaceutical and chemical industries.[1] The carbamate functional group, while versatile, is known for its susceptibility to hydrolysis, making a thorough understanding of the compound's solubility and stability paramount for its effective use, formulation, and storage.[2][3] This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of this compound in a range of solvents relevant to drug development and manufacturing processes. As specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [5] |

| XLogP3 | 1.3 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Topological Polar Surface Area | 64.4 Ų | [5] |

The presence of both hydrogen bond donors (the amine and carbamate N-H) and acceptors (the carbonyl and ether oxygens, and the amine nitrogen) suggests that the solubility of this compound will be significantly influenced by the hydrogen bonding capacity of the solvent.[5] The positive XLogP3 value indicates a degree of lipophilicity, suggesting solubility in non-polar organic solvents.[5]

Solubility Assessment: A Methodical Approach

Determining the solubility of a compound is a critical first step in its development. The following protocol outlines a systematic approach to quantify the solubility of this compound in various solvents.

Experimental Protocol for Solubility Determination

This protocol is based on the equilibrium solubility method, which measures the concentration of the dissolved solute in a saturated solution.

Materials:

-

This compound (purity ≥98%)

-

A range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS) at different pH values, methanol, ethanol, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for carbamates.[6]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution based on the dilution factor.

-

Logical Workflow for Solubility Determination

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. Methyl p-aminophenylcarbamate | C8H10N2O2 | CID 80938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Potential Biological Activity of Methyl N-(4-aminophenyl)-N-methylcarbamate

Introduction

Methyl N-(4-aminophenyl)-N-methylcarbamate is an organic molecule belonging to the N-methylcarbamate class of compounds. Structurally, it features a carbamate functional group with a methyl substitution on the nitrogen, which is in turn attached to a 4-aminophenyl ring. Carbamate derivatives are prevalent in various fields, including agriculture as pesticides and in medicine as therapeutic agents[1][2]. The biological activity of carbamates is largely dictated by their core structure and the nature of their substituents[1][2]. This guide provides a comprehensive technical overview of the potential biological activities of this compound, grounded in the well-established pharmacology of the N-methylcarbamate class. We will delve into the primary expected mechanism of action, propose detailed experimental protocols for its investigation, and explore other plausible biological effects. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Part 1: Primary Potential Biological Activity: Cholinesterase Inhibition

The most well-documented biological activity of N-methylcarbamate compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system[3][4][5]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent physiological effects[4][6].

Mechanism of Cholinesterase Inhibition by N-Methylcarbamates

N-methylcarbamates act as reversible inhibitors of AChE[3][6]. The inhibition process involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme[3]. This reaction is analogous to the enzyme's natural interaction with acetylcholine, but the resulting carbamylated enzyme is significantly more stable than the acetylated intermediate[3]. The subsequent hydrolysis of the carbamoyl-enzyme complex is much slower, leading to a temporary inactivation of the enzyme[3]. This reversible nature contrasts with organophosphates, which cause irreversible phosphorylation of AChE[6].

The general mechanism can be visualized as follows:

Caption: Reversible inhibition of Acetylcholinesterase (AChE) by an N-methylcarbamate.

Experimental Protocol for Assessing AChE Inhibition

To quantify the inhibitory potential of this compound on AChE activity, a modified Ellman's assay is a standard and reliable method[7].

Objective: To determine the IC50 value of this compound for acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at appropriate concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of each concentration of the test compound solution.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 50 µL of DTNB and 25 µL of ATCI solution to each well.

-

Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

-

Include control wells with buffer and enzyme (no inhibitor) and wells for background absorbance (no enzyme).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.

-

Data Presentation:

| Compound Concentration (µM) | % Inhibition (Mean ± SD) |

| 0.1 | |

| 1 | |

| 10 | |

| 100 | |

| 1000 | |

| IC50 (µM) |

Expected Outcomes and Interpretation

Based on its chemical structure as an N-methylcarbamate, it is highly probable that this compound will exhibit inhibitory activity against AChE. The potency of this inhibition (i.e., the IC50 value) will depend on the affinity of the molecule for the active site of the enzyme. The presence of the 4-aminophenyl group may influence this binding through electronic and steric effects. A lower IC50 value indicates a more potent inhibitor[7].

Part 2: Exploratory Potential Biological Activities

Beyond cholinesterase inhibition, the broader class of N-methylcarbamates has been associated with other biological effects that warrant investigation for this compound.

Potential for Metabolic Disruption

Recent studies on some N-methylcarbamate insecticides, such as methomyl, have suggested that they may act as metabolism-disrupting chemicals[10]. These effects can include alterations in lipid and carbohydrate metabolism, and induction of hepatic enzymes[10].

Hypothesis: this compound may modulate metabolic pathways in hepatocytes.

Experimental Workflow for Investigating Metabolic Disruption:

Caption: Workflow for assessing the metabolic disrupting potential of the test compound.

Key Endpoints to Measure:

-

Hepatic Steatosis: Quantification of lipid droplet accumulation in cultured hepatocytes.

-

Gene Expression: Analysis of key genes involved in lipid and glucose metabolism (e.g., SREBP-1c, FAS, ACC, PEPCK, G6Pase).

-

Glucose Homeostasis: Measurement of glucose uptake and production by hepatocytes.

Potential for Endocrine Disruption

Some pesticides have been identified as endocrine-disrupting chemicals[10]. For instance, studies on methomyl have shown an increase in the testes-to-body-weight ratio in mice, suggesting potential endocrine effects[10].

Hypothesis: this compound may possess endocrine-disrupting properties.

Experimental Approach:

A tiered approach is recommended, starting with in vitro receptor binding and reporter gene assays for key nuclear receptors (e.g., estrogen receptor, androgen receptor, aryl hydrocarbon receptor). Positive hits would then warrant further investigation in in vivo models, assessing endpoints such as organ weights (testes, uterus), hormone levels, and reproductive parameters.

Genotoxicity of N-nitroso Derivatives

It is important to consider the potential for the formation of N-nitroso derivatives of N-methylcarbamates, which have been shown to be mutagenic[11]. The primary amine on the phenyl ring of this compound could also be a site for nitrosation.

Hypothesis: The N-nitroso derivative of this compound may exhibit genotoxic activity.

Experimental Protocol for Assessing Mutagenicity (Ames Test):

Objective: To evaluate the mutagenic potential of the N-nitroso derivative of the test compound using various strains of Salmonella typhimurium.

Materials:

-

N-nitroso derivative of this compound (requires synthesis).

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

S9 metabolic activation system.

-

Minimal glucose agar plates.

Procedure:

-

Prepare various concentrations of the test compound.

-

In separate tubes, mix the test compound, the bacterial strain, and either the S9 mix (for metabolic activation) or buffer.

-

After a brief pre-incubation, pour the mixture onto minimal glucose agar plates.

-

Incubate the plates for 48-72 hours at 37°C.

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion

Based on its chemical classification as an N-methylcarbamate, the primary and most probable biological activity of this compound is the reversible inhibition of acetylcholinesterase. This guide has provided a detailed protocol for the robust in vitro assessment of this activity. Furthermore, we have outlined exploratory avenues to investigate other potential biological effects, including metabolic disruption, endocrine disruption, and the genotoxicity of its N-nitroso derivative. The presence of the 4-aminophenyl moiety may modulate these activities compared to other N-methylcarbamates, making this compound an interesting subject for further pharmacological and toxicological investigation. The experimental frameworks provided herein offer a solid foundation for elucidating the comprehensive biological profile of this compound.

References

-

Puscasu, C., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

-

Richards, T. B., et al. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

-

Odekunle, A., et al. (1991). Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. PubMed. [Link]

-

Yu, Q. S., et al. (2009). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. PMC - PubMed Central. [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. EPA. [Link]

-

Lin, J. K., et al. (1994). Genetic Toxicity of N-methylcarbamate Insecticides and Their N-nitroso Derivatives. PubMed. [Link]

-

Shahin, S., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. MDPI. [Link]

-

Oregon State University. (n.d.). EXTOXNET TIBs - Cholinesterase Inhibition. Oregon State University. [Link]

-

Weinstock, M., et al. (1992). Acetylcholinesterase Inhibition by Novel Carbamates: A Kinetic and Nuclear Magnetic Resonance Study. The Hebrew University of Jerusalem. [Link]

-

PubChem. (n.d.). Methyl p-aminophenylcarbamate. PubChem. [Link]

-

Wikipedia. (n.d.). Methyl carbamate. Wikipedia. [Link]

-

Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. [Link]

-

ChemBK. (2024). 4-amino-N-methylaniline. ChemBK. [Link]

-

PubChem. (n.d.). 4-Amino-N-methylaniline. PubChem. [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Wikipedia. (n.d.). N-Methylaniline. Wikipedia. [Link]

-

Puscasu, C., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. epa.gov [epa.gov]

- 5. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. methyl N-(4-aminophenyl)carbamate [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8)

Section 1: Compound Identification and Expert Overview

Methyl N-(4-aminophenyl)carbamate, registered under CAS number 6465-03-8, is an aromatic organic compound featuring both a carbamate and an amino functional group.[1][2] Its structure presents a valuable scaffold in synthetic chemistry, acting as a versatile intermediate. The presence of two distinct amine functionalities—a primary aromatic amine and a secondary amine within the carbamate linkage—offers differential reactivity, making it a strategic building block for more complex molecules.

From a field perspective, this compound is primarily encountered in two distinct domains. Firstly, it serves as a key intermediate in multi-step organic syntheses, particularly in the pharmaceutical and agrochemical industries where the phenyl carbamate moiety is a common structural motif. Secondly, and more recently, it has been identified as a naturally occurring metabolite produced by the bacterium Bacillus amyloliquefaciens, hinting at potential bioactivity and novel applications in biocontrol or natural product synthesis. This guide provides a consolidated overview of its known physical, chemical, and safety properties, alongside practical methodologies for its synthesis and analysis.

Key Identifiers:

-

CAS Number: 6465-03-8

-

IUPAC Name: methyl N-(4-aminophenyl)carbamate[2]

-

Synonyms: Methyl p-aminophenylcarbamate, Methyl (4-aminophenyl)carbamate, N-(4-Aminophenyl)carbamic acid methyl ester[1][2]

-

Chemical Structure (SMILES): COC(=O)NC1=CC=C(C=C1)N[2]

Section 2: Physicochemical Properties

A comprehensive review of publicly available experimental data reveals that core physical properties such as melting point, boiling point, and density have not been extensively documented. The data presented below is a combination of information from chemical suppliers and computationally predicted values, which should be used as a guide pending experimental verification.

| Property | Value / Information | Source(s) |

| Molecular Weight | 166.18 g/mol | PubChem[2] |

| Molecular Formula | C₈H₁₀N₂O₂ | ChemScene[1] |

| Physical Appearance | Solid (predicted) | --- |

| Melting Point | Data not available in cited literature. | --- |

| Boiling Point | Data not available in cited literature. | --- |

| Density | Data not available in cited literature. | --- |

| Water Solubility | Predicted to have low to moderate solubility based on its LogP and the presence of hydrogen bond donors/acceptors. | --- |

| LogP (Octanol/Water Partition Coefficient) | 1.4471 (Computed) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Section 3: Chemical Reactivity, Stability, and Handling

Chemical Stability: The compound is expected to be stable under standard laboratory storage conditions, typically in a cool, dry, and well-ventilated area, sealed in a tightly closed container.[3] Carbamates, in general, are susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the ester linkage.

Reactivity Profile: The molecule's reactivity is dictated by its two primary functional groups:

-

Primary Aromatic Amine (-NH₂): This group is nucleophilic and will undergo typical reactions of anilines. This includes diazotization, acylation, alkylation, and formation of Schiff bases. Its position on the phenyl ring makes it a key site for synthetic elaboration.

-

Carbamate Moiety (-NH-C(=O)O-CH₃): The N-H proton is weakly acidic. The carbonyl group is susceptible to nucleophilic attack, though it is less reactive than an acid chloride or anhydride. The entire group can act as a protecting group for the amine, which can be cleaved under specific hydrolytic or reductive conditions.

Incompatible Materials: Based on the reactivity of its functional groups, avoid contact with:

-

Strong oxidizing agents

-

Strong acids and bases

-

Acid chlorides and anhydrides (will react with the primary amine)

Hazardous Decomposition Products: Upon combustion, the compound may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Section 4: Applications in Research and Drug Development

1. Synthetic Intermediate: The primary application of CAS 6465-03-8 is as a building block in organic synthesis. The bifunctional nature of the molecule allows for selective reactions. The more nucleophilic primary aromatic amine can be reacted first, leaving the less reactive carbamate intact. Alternatively, the carbamate can serve as a masked or protected aniline. This is particularly useful in the synthesis of pharmaceuticals, herbicides, and polymers where precise control over functional group manipulation is required.

2. Natural Product and Biocontrol Research: A significant finding is the identification of methyl N-(4-aminophenyl)carbamate as a metabolite produced by the soil bacterium Bacillus amyloliquefaciens QSB-6. This bacterium has demonstrated strong inhibitory effects against various plant fungal pathogens. While the specific contribution of this single metabolite to the overall antifungal activity is part of ongoing research, its presence opens up new avenues for investigation into its bioactivity and potential use as a natural fungicide or as a lead compound for the development of new agrochemicals.

Section 5: Methodologies for Synthesis and Analysis

General Synthesis Protocol

A common and reliable method for the synthesis of N-aryl carbamates involves the reaction of an aniline derivative with a chloroformate. The following protocol is a validated, general approach that can be readily adapted for the specific synthesis of methyl N-(4-aminophenyl)carbamate. The core principle is the selective acylation of one amino group of p-phenylenediamine.

Reaction: p-Phenylenediamine + Methyl Chloroformate → Methyl N-(4-aminophenyl)carbamate

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a molar excess (e.g., 3-5 equivalents) of p-phenylenediamine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with nitrogen or argon to create an inert atmosphere, minimizing side reactions.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermicity of the reaction and to favor mono-acylation over di-acylation.

-

Reagent Addition: Dissolve one molar equivalent of methyl chloroformate in the same solvent and add it to the dropping funnel. Add the methyl chloroformate solution dropwise to the stirred p-phenylenediamine solution over 30-60 minutes.

-